6-FLUORO-3-(4-METHOXYBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE
Description
Properties
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-16-3-5-17(6-4-16)14-27-24-21-13-18(25)7-12-22(21)26-15-23(24)31(28,29)20-10-8-19(30-2)9-11-20/h3-13,15H,14H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXTURKSCJFNIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with 4-methoxybenzenesulfonyl chloride under basic conditions.
Amine Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group () and fluorinated aromatic ring are primary sites for nucleophilic attack.
-
Mechanistic Insight : The electron-withdrawing sulfonyl group activates the quinoline ring for nucleophilic aromatic substitution (NAS) at the 6-fluoro position.
Electrophilic Aromatic Substitution
The quinoline core undergoes electrophilic substitution, primarily at the 5- and 8-positions due to electron density distribution.
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | 5-Nitro-6-fluoro-3-(4-methoxybenzenesulfonyl)... | 65% | ||
| Halogenation | (FeCl) | 8-Chloro-6-fluoro-3-(4-methoxybenzenesulfonyl)... | 58% |
Reductive Amination and Alkylation
The benzylamine side chain participates in reductive amination and alkylation.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | Alkyl halides, | Tertiary amine derivatives | 72–85% | |
| Reductive amination | Aldehydes/ketones, | Secondary amines with extended alkyl chains | 68% |
Oxidation and Stability
The compound shows sensitivity to oxidative and hydrolytic conditions.
| Condition | Effect | Stability | Source |
|---|---|---|---|
| Strong oxidizers | Oxidation of the benzylamine to nitroxide | Low | |
| Aqueous base (pH > 10) | Hydrolysis of the sulfonamide bond | Unstable | |
| Ambient storage | Stable in inert atmospheres (e.g., ) | High |
Cross-Coupling Reactions
The quinoline ring facilitates palladium-catalyzed couplings.
| Reaction Type | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | 8-Aryl-6-fluoro-3-(4-methoxybenzenesulfonyl)... | 60–75% | ||
| Buchwald-Hartwig | N-Aryl derivatives via C–N bond formation | 55% |
Key Mechanistic and Synthetic Insights
-
Sulfonamide Reactivity : The 4-methoxybenzenesulfonyl group enhances electrophilicity at the quinoline’s C-6 and C-8 positions .
-
Fluorine’s Role : The 6-fluoro substituent stabilizes transition states in NAS via negative charge delocalization .
-
Synthetic Utility : Reductive amination (e.g., using ) efficiently modifies the benzylamine moiety for structure-activity studies .
For further validation, experimental protocols from patents and catalytic methods in are recommended.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore
Medicine
Medically, this compound could be explored for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities, making this compound a candidate for further pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its quinoline core and functional groups. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-methoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline: Similar structure but with a benzoyl group instead of an amine.
3-Fluoro-4-methoxybenzenesulfonyl chloride: A simpler compound with a sulfonyl chloride group.
Uniqueness
What sets 6-fluoro-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine apart is its combination of a quinoline core with a fluoro, methoxy, sulfonyl, and amine groups
Biological Activity
6-Fluoro-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. The compound features a quinoline core with various functional groups, including a fluorine atom, a methoxy group, and a sulfonyl group, which are known to enhance biological activity and solubility. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 484.5 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Fluorine Atom | Enhances antimicrobial properties |
| Methoxy Group | Exhibits anti-inflammatory activity |
| Sulfonyl Group | Contributes to antibiotic development |
| Quinoline Core | Known for various biological activities |
Antimicrobial Properties
Research indicates that compounds with quinoline cores often exhibit significant antimicrobial activity. The presence of the fluorine atom in this compound is believed to enhance its efficacy against bacterial strains. In vitro studies have shown that derivatives of quinoline compounds can inhibit the growth of various pathogens, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The methoxy group attached to the benzene ring has been associated with anti-inflammatory effects. Studies have demonstrated that similar compounds can reduce inflammation markers in cell cultures and animal models, indicating that this compound may also possess such properties .
The biological activity of 6-fluoro-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amines may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes related to inflammation and infection pathways.
- Receptor Binding : The sulfonamide functionality may interact with specific receptors involved in inflammatory responses or microbial resistance mechanisms .
Case Studies
- Antibacterial Activity Assessment : A study evaluated the antibacterial activity of similar quinoline derivatives against resistant strains of Staphylococcus aureus. Results showed significant inhibition at low concentrations, supporting the hypothesis that the fluorine substitution enhances potency.
- Anti-inflammatory Testing : In a controlled study involving animal models, administration of a related compound resulted in a marked decrease in paw edema, indicating strong anti-inflammatory effects. This suggests that 6-fluoro-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amines could be effective in managing inflammatory conditions .
Q & A
Basic: What are the recommended synthetic routes for 6-Fluoro-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Quinoline Core Formation : Start with a fluorinated quinoline precursor, such as 6-fluoroquinoline, and introduce substituents via nucleophilic aromatic substitution or Friedländer condensation .
Sulfonylation : React the intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to install the sulfonyl group at position 3 .
N-Benzylation : Use reductive amination or alkylation with 4-methylbenzyl bromide to functionalize the amine at position 4. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
Key Considerations : Optimize reaction temperatures (e.g., 80–100°C for sulfonylation) and monitor intermediates using TLC or LC-MS.
Basic: How can the structural identity of this compound be validated post-synthesis?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm for quinoline and sulfonyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ matching calculated m/z).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in DCM/hexane) and solve the structure using SHELXL .
Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
Validate Computational Models : Reassess docking parameters (e.g., force fields, solvation models) using software like AutoDock or Schrödinger. Cross-check with crystallographic data if available .
Experimental Replication : Conduct dose-response assays (e.g., IC₅₀ determination) under controlled conditions (pH, temperature) to confirm activity trends .
Meta-Analysis : Compare results with structurally analogous compounds (e.g., 4-aminoquinolines) to identify outliers in electronic or steric properties .
Reference Case : Antimalarial quinoline derivatives showed discrepancies resolved by adjusting protonation states in molecular dynamics simulations .
Advanced: How to design SAR studies for this compound’s pharmacophore optimization?
Methodological Answer:
Systematic Substituent Variation :
- Sulfonyl Group : Replace 4-methoxy with electron-withdrawing groups (e.g., nitro) to assess impact on target binding .
- Benzyl Moiety : Explore para-substituted benzyl groups (e.g., Cl, CF₃) to evaluate hydrophobic interactions.
In Vitro Assays : Test analogs against disease-relevant targets (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify binding affinities .
Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) with activity .
Advanced: What crystallographic strategies optimize 3D conformation analysis?
Methodological Answer:
Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets, particularly for flexible substituents like the benzyl group .
Refinement : Apply SHELXL with anisotropic displacement parameters and hydrogen-bond restraints. Address disorder in the 4-methoxybenzenesulfonyl group using PART instructions .
Visualization : Generate ORTEP diagrams (via ORTEP-3) to highlight torsional angles and non-covalent interactions (e.g., π-stacking in the quinoline core) .
Advanced: How to address discrepancies in reported synthetic yields?
Methodological Answer:
Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation (e.g., sulfonylation completion).
Parameter Screening : Systematically vary catalysts (e.g., Pd/C vs. Raney Ni for hydrogenation) and solvents (DMF vs. THF) to identify optimal conditions .
Controlled Replication : Repeat low-yield syntheses with rigorous exclusion of moisture/oxygen (Schlenk techniques) to assess reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
